molecular formula C11H9N3O4 B1439079 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol CAS No. 1147979-37-0

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Cat. No.: B1439079
CAS No.: 1147979-37-0
M. Wt: 247.21 g/mol
InChI Key: KMUFSJBYIDLSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 5-position and a nitrophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and 5-methoxy-2-aminopyrimidine.

    Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with 5-methoxy-2-aminopyrimidine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 5-Formyl-2-(3-nitrophenyl)-4-pyrimidinol or 5-Carboxy-2-(3-nitrophenyl)-4-pyrimidinol.

    Reduction: 5-Methoxy-2-(3-aminophenyl)-4-pyrimidinol.

    Substitution: Various substituted pyrimidinols depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(4-nitrophenyl)-4-pyrimidinol: Similar structure but with the nitro group at the 4-position.

    5-Methoxy-2-(3-aminophenyl)-4-pyrimidinol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.

Properties

IUPAC Name

5-methoxy-2-(3-nitrophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-18-9-6-12-10(13-11(9)15)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFSJBYIDLSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol
Reactant of Route 2
5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol
Reactant of Route 3
5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol
Reactant of Route 4
Reactant of Route 4
5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol
Reactant of Route 5
Reactant of Route 5
5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol
Reactant of Route 6
5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.